molecular formula C9H6BrNO3 B1410778 2-Bromo-6-cyano-4-methoxybenzoic acid CAS No. 1807208-70-3

2-Bromo-6-cyano-4-methoxybenzoic acid

Cat. No.: B1410778
CAS No.: 1807208-70-3
M. Wt: 256.05 g/mol
InChI Key: MGTAUVAIKKMETD-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-4-methoxybenzoic acid is a substituted benzoic acid derivative with a bromo group at position 2, a methoxy group at position 4, and a cyano group at position 6. Its molecular formula is C₉H₆BrNO₃, with a molecular weight of 257.9 g/mol. The compound’s unique substituent arrangement confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The bromo and cyano groups are electron-withdrawing (EWG), while the methoxy group is electron-donating (EDG), creating a balanced electronic profile that influences reactivity and acidity.

Properties

IUPAC Name

2-bromo-6-cyano-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-6-2-5(4-11)8(9(12)13)7(10)3-6/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTAUVAIKKMETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyano-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxybenzoic acid followed by nitrile formation through a cyanation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-cyano-4-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoic acids.

Scientific Research Applications

2-Bromo-6-cyano-4-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyano-4-methoxybenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different research applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The table below compares substituent positions and electronic effects of 2-bromo-6-cyano-4-methoxybenzoic acid with analogs from the provided evidence:

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Molecular Weight (g/mol) Dominant Electronic Effects
This compound Br (2), CN (6), OCH₃ (4) Carboxylic acid, Br, CN, OCH₃ C₉H₆BrNO₃ 257.9 Mixed EWG (Br, CN) and EDG (OCH₃)
2-Bromo-4-cyano-6-methylbenzoic acid Br (2), CN (4), CH₃ (6) Carboxylic acid, Br, CN, CH₃ C₉H₆BrNO₂ 244.0 EWG (Br, CN) and weak EDG (CH₃)
4-Bromo-2-methoxy-6-methylbenzoic acid Br (4), OCH₃ (2), CH₃ (6) Carboxylic acid, Br, OCH₃, CH₃ C₉H₉BrO₃ 245.9 EWG (Br) and EDG (OCH₃, CH₃)
4-Bromo-2-chloro-6-methylbenzoic acid Br (4), Cl (2), CH₃ (6) Carboxylic acid, Br, Cl, CH₃ C₈H₆BrClO₂ 263.5 Strong EWG (Br, Cl) and EDG (CH₃)
4-Bromo-2-fluoro-6-methylbenzoic acid Br (4), F (2), CH₃ (6) Carboxylic acid, Br, F, CH₃ C₈H₆BrFO₂ 233.0 EWG (Br, F) and EDG (CH₃)
Key Observations:
  • Substituent Positions: The target compound’s bromo group at position 2 (ortho to COOH) and cyano group at position 6 (meta to COOH) differ significantly from analogs like 4-bromo-2-methoxy-6-methylbenzoic acid (Br at para, CH₃ at meta) .
  • Acidity: The target’s acidity (pKa) is higher than compounds with EDG-dominated profiles (e.g., 4-bromo-2-methoxy-6-methylbenzoic acid) due to the cyano group’s strong electron-withdrawing effect. However, the methoxy group at position 4 (para to COOH) partially offsets this by donating electrons via resonance.
  • Reactivity: The bromo group in the target compound is ortho to COOH, making it less sterically hindered for nucleophilic substitution compared to para-substituted analogs . The cyano group at position 6 offers pathways for further functionalization (e.g., hydrolysis to carboxylic acid).
Insights:
  • The target compound’s cyano group differentiates it from methyl- or halogen-substituted analogs, enabling unique transformations (e.g., conversion to tetrazoles or amides) .
  • Methoxy vs. Methyl : Methoxy groups enhance solubility in polar solvents compared to methyl, which increases lipophilicity. This impacts bioavailability in drug design .

Physical Properties and Solubility

While explicit solubility data for the target compound is unavailable, inferences can be made:

  • Polarity: The cyano and methoxy groups increase polarity compared to methyl-substituted analogs, suggesting higher solubility in polar solvents (e.g., DMSO, methanol).
  • Melting Point : Likely higher than methyl-substituted analogs due to stronger intermolecular interactions (dipole-dipole from CN and hydrogen bonding from COOH).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-cyano-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-cyano-4-methoxybenzoic acid

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